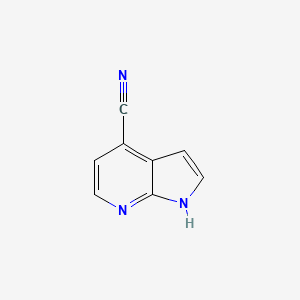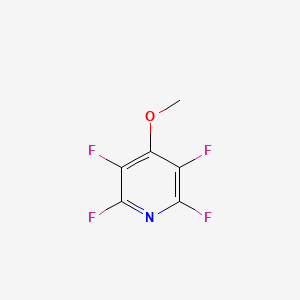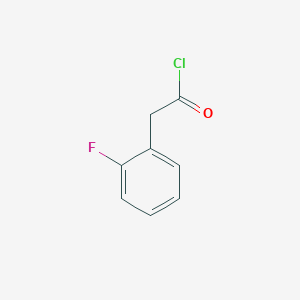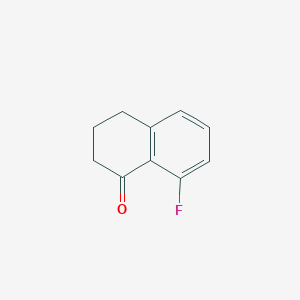
4-氰基-7-氮杂吲哚
概述
描述
4-Cyano-7-azaindole is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a compound with the molecular formula C8H5N3 .
Synthesis Analysis
The synthesis of 7-azaindoles, including 4-Cyano-7-azaindole, has attracted considerable interest due to their powerful medicinal properties . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research . Advances in metal-catalyzed chemistry have supported the successful development of novel and effective methods for functionalization of the 7-azaindole template .
Molecular Structure Analysis
4-Cyano-7-azaindole contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), 1 Pyrrole, and 1 Pyridine .
Chemical Reactions Analysis
The 7-azaindole building block, which includes 4-Cyano-7-azaindole, has been the focus of many studies due to its potential as a pharmacophore for various therapeutic targets . The global ring functionalization of 7-azaindoles is a key area of research, with advances in metal-catalyzed cross-coupling and C–H bond functionalized reactions .
Physical And Chemical Properties Analysis
4-Cyano-7-azaindole has a molecular weight of 143.15 . More detailed physical and chemical properties such as melting point, boiling point, density, and others can be found on dedicated chemical databases .
科学研究应用
Drug Discovery
The 7-azaindole building block, which includes “4-Cyano-7-azaindole”, has attracted considerable interest in the field of drug discovery . This is due to their powerful medicinal properties . The development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .
Pharmacophores for Therapeutic Targets
Functionalization chemistry of 7-azaindoles, including “4-Cyano-7-azaindole”, has potential as pharmacophores for various therapeutic targets . This means they can interact with biological targets such as proteins or enzymes to produce a therapeutic effect .
Metal-Catalyzed Cross-Coupling Reactions
“4-Cyano-7-azaindole” can be involved in metal-catalyzed cross-coupling reactions, which are highly useful for the construction and derivation of these aminopyridine-containing heterocycles . In particular, the well-known Sonogashira, Heck, and Suzuki cross-couplings have been used on the synthesis of azaindoles .
Synthesis of Azaindoles
Azaindoles, including “4-Cyano-7-azaindole”, can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
Kinase Inhibitors
Azaindole derivatives, including “4-Cyano-7-azaindole”, have been used as kinase inhibitors . Kinase inhibitors are important drugs in the treatment of cancer and inflammatory diseases .
Fragment-Based Drug Discovery (FBDD) Programs
Azaindole derivatives have contributed to drug discovery and innovation in Fragment-Based Drug Discovery (FBDD) programs . FBDD is a method for drug discovery where small chemical fragments are bound to biological targets of interest and then grown to generate lead compounds .
安全和危害
未来方向
The 7-azaindole building block, including 4-Cyano-7-azaindole, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research, with a focus on metal-catalyzed cross-coupling and C–H bond functionalized reactions . Future research will likely continue to explore these areas and the potential therapeutic applications of 7-azaindoles .
作用机制
Target of Action
The primary targets of 4-Cyano-7-azaindole are protein kinases . These enzymes play a crucial role in regulating various cellular processes, including apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription .
Mode of Action
4-Cyano-7-azaindole interacts with its targets, the protein kinases, by fitting into the ATP active site . This interaction is facilitated by the presence of an extra nitrogen atom in the azaindole ring, which increases the possible fits in the ATP active site requiring well-positioned hydrogen bond donor-acceptor systems .
Biochemical Pathways
The interaction of 4-Cyano-7-azaindole with protein kinases affects various biochemical pathways. For instance, it has been reported that azaindole derivatives can function as p38 MAP kinase inhibitors . The inhibition of these kinases can have downstream effects on cellular processes such as inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Azaindoles are known to be excellent bioisosteres of the indole or purine systems , suggesting that they may have similar ADME properties to these compounds. These properties can influence the bioavailability of 4-Cyano-7-azaindole, affecting its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of 4-Cyano-7-azaindole’s action are primarily related to its inhibitory effects on protein kinases. By inhibiting these enzymes, 4-Cyano-7-azaindole can affect a variety of cellular processes, potentially leading to effects such as reduced inflammation, cell cycle arrest, and induced apoptosis .
Action Environment
The action, efficacy, and stability of 4-Cyano-7-azaindole can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by conditions such as temperature and pH . Additionally, the compound’s action and efficacy can be influenced by factors such as the presence of other molecules in the cellular environment, the specific characteristics of the target cells, and the overall physiological state of the organism .
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAROKQXDLYCEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471011 | |
| Record name | 4-Cyano-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-7-azaindole | |
CAS RN |
344327-11-3 | |
| Record name | 4-Cyano-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why are 4-cyano-7-azaindole and its derivative 1-methyl-4-cyano-7-azaindole considered potentially useful as biological fluorophores?
A1: Both 4-cyano-7-azaindole (4CN7AI) and 1-methyl-4-cyano-7-azaindole (1M4CN7AI) exhibit several desirable photophysical properties that make them promising candidates for biological fluorophores [, ]:
- Large Stokes Shift: Both derivatives show a significant shift between their absorption and emission wavelengths, minimizing self-quenching and enabling efficient signal detection [, ].
- Blue-Green Emission: Their emission in the blue to green spectral range is advantageous for biological imaging as it minimizes overlap with autofluorescence from biological samples [].
- High Quantum Yield and Long Lifetime: 1M4CN7AI demonstrates a consistently high fluorescence quantum yield and long lifetime in most solvents, indicating efficient emission and potential for time-resolved imaging techniques []. 4CN7AI also exhibits these properties, especially in aprotic solvents [].
Q2: How does solvent environment impact the fluorescence properties of 4-cyano-7-azaindole?
A2: Research indicates that solvent polarity and hydrogen bonding capacity significantly influence the fluorescence behavior of 4CN7AI [, ]:
- Quantum Yield and Lifetime: 4CN7AI displays higher quantum yield and longer fluorescence lifetime in aprotic solvents compared to protic solvents []. This difference suggests that hydrogen bonding interactions with protic solvents may promote non-radiative decay pathways, decreasing fluorescence efficiency.
- Vibrational Frequency Shift: While solvent relaxation at the excited state consistently increases the molar extinction coefficient of the C≡N stretching vibration in both 4CN7AI and 4-cyanoindole, its effect on the vibrational frequency is solute and solvent dependent []. This observation highlights how solvent interactions can differentially impact the local environment of the nitrile group and its conjugation with the indole ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)



